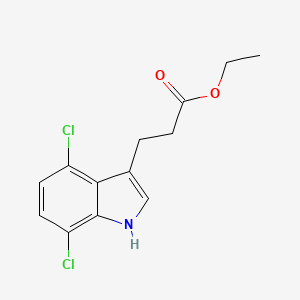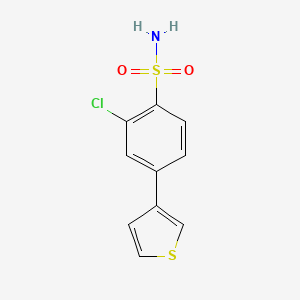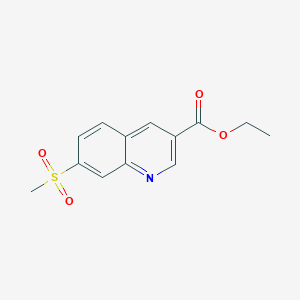
Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the reaction of aniline with a carbonyl compound such as acetaldehyde.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction of the quinoline ring can lead to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Biological Studies: The compound is studied for its biological activity, including its effects on various cellular pathways and its potential as a pharmacological tool.
Chemical Research: It serves as a precursor in the synthesis of more complex quinoline derivatives, aiding in the exploration of new chemical reactions and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(Methanesulfonyl)quinoline-3-carboxylate
- Ethyl 7-(Ethylsulfonyl)quinoline-3-carboxylate
- Ethyl 7-(Phenylsulfonyl)quinoline-3-carboxylate
Uniqueness
Ethyl 7-(Methylsulfonyl)quinoline-3-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C13H13NO4S |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
ethyl 7-methylsulfonylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-13(15)10-6-9-4-5-11(19(2,16)17)7-12(9)14-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
SSGYDRYAUANHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


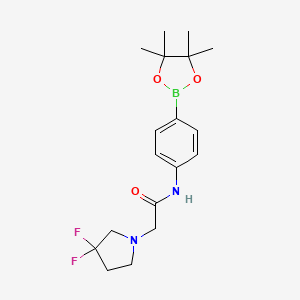
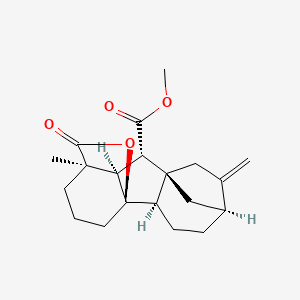
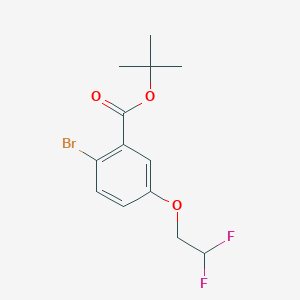
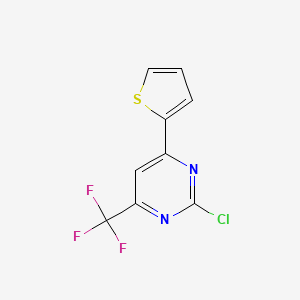
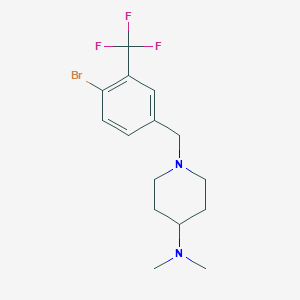
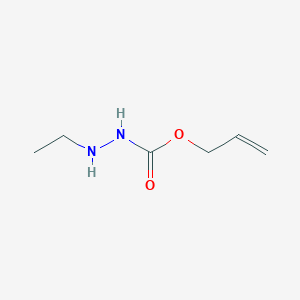
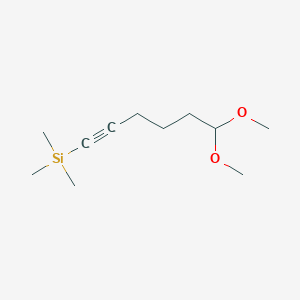

![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
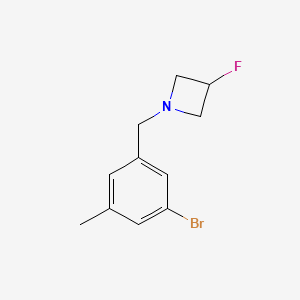
![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
